4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide

Description

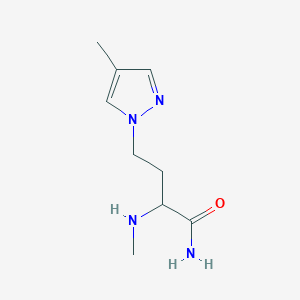

4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide is a synthetic small molecule characterized by a pyrazole ring substituted at the 1-position with a butanamide chain bearing a methylamino group. The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(methylamino)-4-(4-methylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C9H16N4O/c1-7-5-12-13(6-7)4-3-8(11-2)9(10)14/h5-6,8,11H,3-4H2,1-2H3,(H2,10,14) |

InChI Key |

VQGZIQSFNOMAQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CCC(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The methyl group is introduced to the pyrazole ring through an alkylation reaction using methyl iodide or a similar alkylating agent.

Amidation: The final step involves the reaction of the pyrazole derivative with a suitable amine, such as methylamine, to form the butanamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to increase reaction efficiency.

Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide with structurally related pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility: The target compound’s butanamide chain allows conformational flexibility, contrasting with the rigid diphenylethylidene group in ’s compound . This flexibility may influence binding kinetics in biological targets. The methylamino group in the target compound introduces a basic nitrogen, enhancing solubility compared to hydrophobic analogs like the diphenylethylidene derivative.

Biological Activity :

- The compound from exhibits potent BAX activation via direct binding to a hydrophobic pocket, a mechanism unlikely in the target compound due to its polar side chain .

- Pyrazole-carboxamide derivatives (e.g., kinase inhibitors) share the amide functionality but often include aromatic substituents for target specificity, a feature absent in the target compound.

Crystallographic Analysis: SHELX software (e.g., SHELXL, SHELXS) is widely used for refining pyrazole-containing structures .

Biological Activity

4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide, also known by its CAS number 1341446-12-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄O |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 1341446-12-5 |

Inhibition Studies

Several studies have evaluated the inhibitory effects of pyrazole derivatives on various biological targets. For instance:

- BCR-ABL Kinase Inhibition : A related study demonstrated that certain pyrazole derivatives effectively inhibited BCR-ABL kinase, which is crucial for the treatment of chronic myeloid leukemia (CML). The most potent compound showed an IC50 value of 8.5 nM against BCR-ABL1 kinase .

- Anti-inflammatory Activity : Pyrazole compounds have been investigated for their anti-inflammatory properties. In a study involving similar structures, compounds exhibited significant inhibition of inflammatory mediators, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

A comparative analysis of various pyrazole derivatives has been conducted to assess their biological activity:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | BCR-ABL Kinase | Not directly tested | |

| Pyrazole Derivative A | COX Enzyme | 50 | |

| Pyrazole Derivative B | TNF-alpha Production | 30 |

Pharmacological Implications

The pharmacological implications of this compound can be inferred from related compounds. Its structure suggests potential as an inhibitor of various kinases and inflammatory pathways, making it a candidate for further exploration in drug development.

Future Research Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. This includes:

- In vitro and in vivo studies to confirm its efficacy against specific targets.

- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

- Clinical trials to evaluate safety and effectiveness in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.